REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][C:4](C(O)=O)=[CH:5][N:6]=1.[C:10](Cl)(=[O:14])C(Cl)=O.Cl.[NH:17]1[CH2:20][CH2:19][CH2:18]1.C(N(CC)CC)C>C(Cl)Cl.CN(C=O)C>[N:17]1([C:10]([C:5]2[N:6]=[C:2]([Br:1])[S:3][CH:4]=2)=[O:14])[CH2:20][CH2:19][CH2:18]1 |f:2.3|
|
Name
|
|
Quantity
|
752 mg
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=CN1)C(=O)O
|
Name
|
|
Quantity
|
0.38 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
404 mg
|
Type
|
reactant
|
Smiles
|
Cl.N1CCC1
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
organics were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residues azeotroped with toluene (10 mL)
|
Type
|
DISSOLUTION
|
Details
|
The crude material was dissolved in DCM (10 mL)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at RT for 2 hours before the
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
organics were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate (50 mL) and water (25 mL)
|
Type
|
WASH
|
Details
|
the organic layer washed with brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to a residue which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica
|
Type
|
WASH
|
Details
|
eluting with 40% ethyl acetate in iso-hexane
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC1)C(=O)C=1N=C(SC1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg | |
YIELD: CALCULATEDPERCENTYIELD | 55.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |